4-(3-Buten-1-yloxy)aniline
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Overview
Description
“4-(3-Buten-1-yloxy)aniline” is a chemical compound. It is an aniline derivative, which means it contains an aniline (phenylamine) group, a common structure in many organic compounds .
Synthesis Analysis
The synthesis of aniline derivatives like “4-(3-Buten-1-yloxy)aniline” often involves reactions such as nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . A related compound, poly-2-[(2E)-1-methyl-2-buten-1-yl]aniline, has been synthesized using doping and oxidizing agents .Molecular Structure Analysis
The molecular formula of “4-(3-Buten-1-yloxy)aniline” is C10H13NO . This suggests that the compound contains 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-(3-Buten-1-yloxy)aniline involve innovative approaches to achieve desired physical and chemical properties. For instance, the development of new polymers and copolymers incorporating similar aniline derivatives demonstrates the potential for creating materials with specific solubility, conductivity, and electrochemical properties. The synthesis of novel diamine monomers with pendant groups like 4-(quinolin-8-yloxy) aniline highlights the versatility in designing compounds for advanced polyamide materials, showcasing high thermal stability and solubility in polar aprotic solvents (Ghaemy & Bazzar, 2010).
Electrochemical Applications
Electrochromic devices and cells have been a focus area, with research aiming at developing new electrochromic polymers and materials for potential applications in smart windows, displays, and other technologies where visual change with electrical input is desired. Studies on compounds like 4-butyltriphenylamine and its derivatives, including the synthesis and application of electrochromic materials employing nitrotriphenylamine units, indicate the importance of aniline derivatives in creating responsive, efficient, and durable electrochromic systems (Beaupré, Dumas, & Leclerc, 2006).
Catalytic and Environmental Applications
Catalytic applications include the use of aniline derivatives in reactions facilitating the synthesis of complex molecules or in environmental remediation processes. For instance, the degradation of pollutants like aniline through electrocatalytic oxidation demonstrates the application of aniline derivatives in environmental cleanup and the treatment of industrial waste (Li, Wang, Zhou, & Ni, 2003). Additionally, the synthesis of polymers based on aniline derivatives for use as counter electrodes in dye-sensitized solar cells highlights the role of these compounds in renewable energy technologies, offering alternatives to traditional materials with potentially lower costs and higher efficiency (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Safety And Hazards
properties
IUPAC Name |
4-but-3-enoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSCDMXYGLIPBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564914 |
Source
|
Record name | 4-[(But-3-en-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Buten-1-yloxy)aniline | |
CAS RN |
667465-97-6 |
Source
|
Record name | 4-[(But-3-en-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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